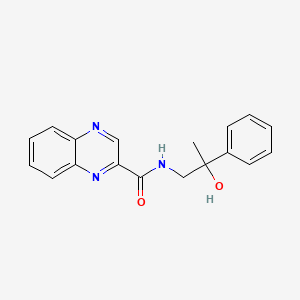
N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide” is a chemical compound that is of great interest to the scientific community due to its potential implications in various fields of research and industry. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of their ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been prepared .Molecular Structure Analysis
Quinoxaline is an attractive core in medicinal chemistry. Structure-wise, quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole .Chemical Reactions Analysis
Quinoxaline derivatives show diverse pharmacological activities. Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .Scientific Research Applications
Radioligand Development for PET Imaging
Quinoxaline derivatives, such as N-[11C]methylated quinoline-2-carboxamides, have been developed as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research demonstrated that these derivatives, synthesized with carbon-11, exhibit high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).
CFTR Potentiation for Cystic Fibrosis
Discovery of quinolinone-3-carboxamide derivatives, specifically VX-770 (ivacaftor), utilized high-throughput screening to identify potent and orally bioavailable CFTR potentiators. Ivacaftor is an investigational drug approved by the FDA for treating cystic fibrosis patients with specific genetic mutations, demonstrating the potential of quinoxaline derivatives in genetic disorder treatment (Hadida et al., 2014).
Synthesis and Purification for Mutagenicity Studies
Quinoxaline derivatives have also been synthesized and purified for studying their mutagenic properties. For example, the synthesis and purification of N-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, a reactive metabolite of 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ), was achieved to study its mutagenic potential (Snyderwine et al., 1987).
Analgesic and Anti-inflammatory Applications
N-Hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide has been explored for its analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of quinoxaline derivatives in pain and inflammation management (Mishra et al., 1988).
Antitumor and Immunomodulatory Effects
Quinoxaline derivatives, such as linomide, have shown reproducible antitumor effects against various prostatic cancers in vivo. This suggests the potential of these compounds in cancer therapy, particularly due to their immunomodulatory and antitumor effects (Ichikawa et al., 1992).
Serotonin Type-3 Receptor Antagonism
The synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists highlight the role of quinoxaline derivatives in managing conditions like depression, showcasing the broad therapeutic applications of these compounds (Mahesh et al., 2011).
Mechanism of Action
Target of Action
N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide is a quinoxaline derivative. Quinoxaline compounds are known to bind to various targets, making them a privileged structure in medicinal chemistry . .
Mode of Action
Quinoxaline derivatives are known for their diverse biological activities, suggesting that they interact with their targets in a way that modulates biological processes .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
This compound has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines . This suggests that the compound’s action results in the death of these cancer cells.
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-18(23,13-7-3-2-4-8-13)12-20-17(22)16-11-19-14-9-5-6-10-15(14)21-16/h2-11,23H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISYPRMJVRGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2898245.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)

![7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898248.png)
methanone](/img/structure/B2898249.png)


![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)

![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2898262.png)